3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a sulfonamide group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing three carbon atoms and two nitrogen atoms . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain several cyclic structures including a pyrazole ring and a benzene ring. The exact 3D structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions it’s exposed to. For example, the pyrazole ring might undergo reactions typical for aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the polar sulfonamide group and the aromatic rings .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of F2321-0061 are currently under investigation. Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, pyrazole-bearing compounds have been shown to display superior antipromastigote activity .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may affect pathways related to antileishmanial and antimalarial activities .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-4-9-20(14-16(15)2)31(29,30)27-19-7-5-18(6-8-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCXVUAKHWCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.